![molecular formula C17H20N2O3S B4614494 2-{[(4-sec-butylphenyl)sulfonyl]amino}benzamide](/img/structure/B4614494.png)

2-{[(4-sec-butylphenyl)sulfonyl]amino}benzamide

Descripción general

Descripción

Synthesis Analysis

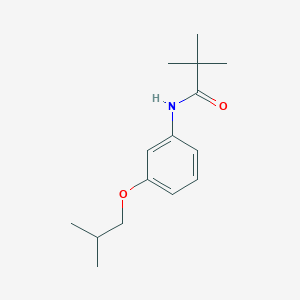

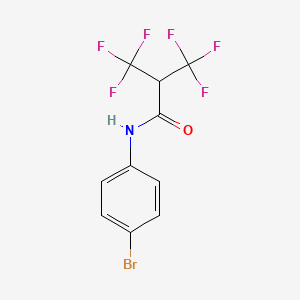

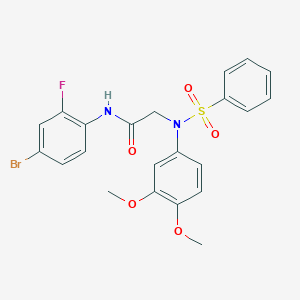

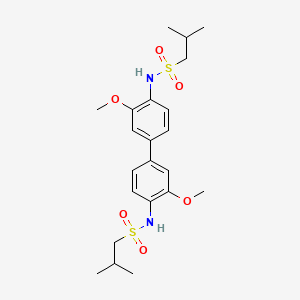

The synthesis of sulfonamide compounds, including derivatives similar to 2-{[(4-sec-butylphenyl)sulfonyl]amino}benzamide, typically involves the reaction of sulfonyl chlorides with amines. For instance, 4-Amino-N-(4-sulfamoylphenyl)benzamide, a compound with structural similarities, was synthesized through the reduction of its nitro precursor, demonstrating the general approach to synthesizing sulfonamide derivatives through functional group transformations (Ulus et al., 2013).

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is characterized by density functional theory (DFT) studies. These studies provide insights into the vibrational frequencies, molecular orbitals, and electronic properties such as HOMO-LUMO gaps, which are critical for understanding the reactivity and stability of the compounds. For example, N-((4-aminophenyl)sulfonyl)benzamide was optimized using DFT to investigate its vibrational frequencies and electronic properties, offering a deep understanding of the molecular structure of sulfonamides (FazilathBasha et al., 2021).

Chemical Reactions and Properties

Sulfonamides, including 2-{[(4-sec-butylphenyl)sulfonyl]amino}benzamide, participate in a variety of chemical reactions, contributing to their wide application range. These compounds can act as inhibitors for various enzymes, showcasing their potential in biochemical applications. The synthesis and investigation of sulfonamide compounds have led to discoveries of their inhibitory activity against metalloenzymes like carbonic anhydrase, revealing their chemical reactivity and potential bioactivity (Abdoli et al., 2018).

Physical Properties Analysis

The physical properties of sulfonamide derivatives, such as solubility, thermal stability, and molecular weight, are crucial for their application in materials science. Studies on polyamides derived from sulfonamide compounds have shown that these materials exhibit good solubility in organic solvents, high thermal stability, and specific molecular weight characteristics, making them suitable for various industrial applications (Gutch et al., 2003).

Chemical Properties Analysis

The chemical properties of sulfonamide derivatives, such as their reactivity, stability under various conditions, and interaction with metals, are essential for their application in catalysis and materials science. For example, the copper-catalyzed direct sulfonylation of C(sp(2))-H bonds with sodium sulfinates illustrates the chemical versatility of sulfonamide compounds and their potential in synthetic chemistry (Rao & Shi, 2015).

Aplicaciones Científicas De Investigación

Inhibition of Carbonic Anhydrase Isoforms

4-Amino-N-(4-sulfamoylphenyl)benzamide, a compound structurally related to 2-{[(4-sec-butylphenyl)sulfonyl]amino}benzamide, was synthesized and used in the development of novel acridine sulfonamide compounds. These compounds exhibited significant inhibitory activity against the cytosolic carbonic anhydrase isoforms II and VII. The inhibition of these isoforms suggests potential applications in researching the mechanisms of diseases where these enzymes are implicated, offering insights into novel therapeutic strategies (Ulus et al., 2013).

Anticancer Evaluation

Phenylaminosulfanyl-1,4-naphthoquinone derivatives, including a compound with a similar sulfonamide structure, were synthesized and evaluated for their anticancer activity. These compounds displayed potent cytotoxic activity against various human cancer cell lines, with specific compounds inducing apoptosis and arresting the cell cycle at the G1 phase. This highlights the compound's potential in anticancer research, particularly in understanding and developing new therapeutic agents (Ravichandiran et al., 2019).

Molecular Docking and Vibrational Spectroscopic Investigation

The molecule N-((4-aminophenyl)sulfonyl)benzamide, closely related to the specified compound, was studied for its structural behavior and bioactive nature through density functional theory (DFT) and molecular docking analysis. The study revealed its inhibitory nature against fungal and viral proteins, suggesting its utility in antifungal and antiviral research, thereby contributing to the development of new drugs (FazilathBasha et al., 2021).

Propiedades

IUPAC Name |

2-[(4-butan-2-ylphenyl)sulfonylamino]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O3S/c1-3-12(2)13-8-10-14(11-9-13)23(21,22)19-16-7-5-4-6-15(16)17(18)20/h4-12,19H,3H2,1-2H3,(H2,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDASCUMMZYRMMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-acetylphenyl)-N'-{2-[(4-chlorophenyl)thio]ethyl}thiourea](/img/structure/B4614429.png)

![5-(4-fluorophenyl)-6-methyl-3-[2-oxo-2-(1-pyrrolidinyl)ethyl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4614458.png)

![4-[2-(4-allyl-2-methoxyphenoxy)ethoxy]-3-chloro-5-ethoxybenzaldehyde](/img/structure/B4614466.png)

![N-(3-chloro-2-methylphenyl)-2-[(cyanomethyl)thio]acetamide](/img/structure/B4614474.png)

![ethyl 2-({[(3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4614482.png)

![4-[(4-biphenylylmethylene)amino]-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4614489.png)

![4-ethoxybenzaldehyde (5-{[2-(2-adamantyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)hydrazone](/img/structure/B4614501.png)

![N-{[5-({2-[(2,5-dichlorophenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B4614510.png)

![2-{5-chloro-2-[2-(2-methoxyphenoxy)ethoxy]phenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4614511.png)